molecular formula C16H25ClN2O4 B4403264 2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride

2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4403264
M. Wt: 344.8 g/mol
InChI Key: MMSUAPLGQLYREG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride is an organic compound with a complex structure It features a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a butyl chain attached to a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride typically involves multiple steps. One common route includes the following steps:

    Etherification: The reaction of the nitrophenol with a butyl halide to form the nitrophenoxybutane.

    Morpholine Formation: The reaction of the nitrophenoxybutane with morpholine under specific conditions to form the desired morpholine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted morpholine derivatives can be formed.

    Hydrolysis: The products would include the corresponding alcohol and phenol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenoxy group could play a role in binding to specific molecular targets, while the morpholine ring may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the nitrophenoxybutyl group, making it less complex.

    4-(3-Nitrophenoxy)butylamine: Similar structure but lacks the morpholine ring.

    2,6-Dimethyl-4-butylmorpholine: Similar but lacks the nitrophenoxy group.

Uniqueness

2,6-Dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride is unique due to the combination of its morpholine ring, nitrophenoxy group, and butyl chain

Properties

IUPAC Name

2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-13-11-17(12-14(2)22-13)8-3-4-9-21-16-7-5-6-15(10-16)18(19)20;/h5-7,10,13-14H,3-4,8-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSUAPLGQLYREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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